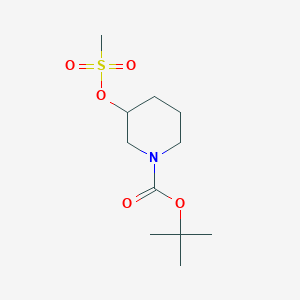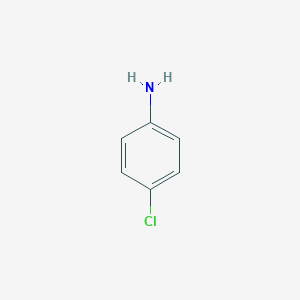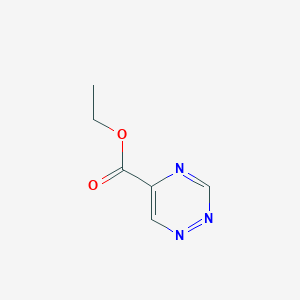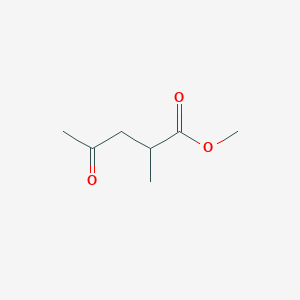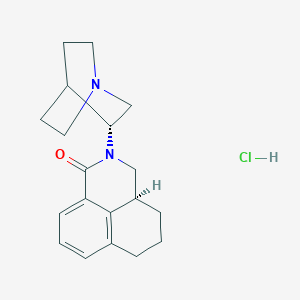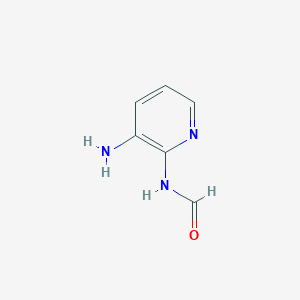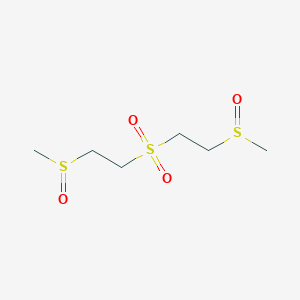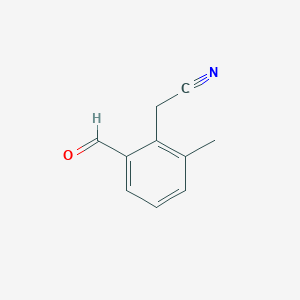
(2-Formyl-6-methylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Formyl-6-methylphenyl)acetonitrile is a chemical compound with the molecular formula C10H9NO. It is also known as 2-formyl-6-methylanilinonitrile or FMAN. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of (2-Formyl-6-methylphenyl)acetonitrile is not fully understood. However, it has been suggested that FMAN exerts its anti-inflammatory and anti-tumor activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of several genes involved in inflammation and cancer growth. In addition, it has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-Formyl-6-methylphenyl)acetonitrile in lab experiments is its high purity and stability. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using FMAN is its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (2-Formyl-6-methylphenyl)acetonitrile. One potential direction is to further investigate its anti-inflammatory and anti-tumor activities and explore its potential as a therapeutic agent for various diseases. Another direction is to study the structure-activity relationship of FMAN and develop more potent analogs with improved pharmacological properties. Additionally, the use of FMAN in material science and other fields should also be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its anti-inflammatory and anti-tumor activities make it a potential candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Synthesis Methods
The synthesis of (2-Formyl-6-methylphenyl)acetonitrile can be achieved through several methods. One of the most common methods involves the reaction of 2-formyl-6-methylaniline with acetonitrile in the presence of a catalyst. This reaction results in the formation of FMAN as the main product. Another method involves the reaction of 2-formyl-6-methylaniline with cyanogen bromide, followed by hydrolysis to obtain FMAN.
Scientific Research Applications
(2-Formyl-6-methylphenyl)acetonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory and anti-tumor activities. Several studies have also shown that FMAN can inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
136262-98-1 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(2-formyl-6-methylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(7-12)10(8)5-6-11/h2-4,7H,5H2,1H3 |
InChI Key |
ZWYQKSOZRBGEQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C=O)CC#N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)CC#N |
synonyms |
Benzeneacetonitrile, 2-formyl-6-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



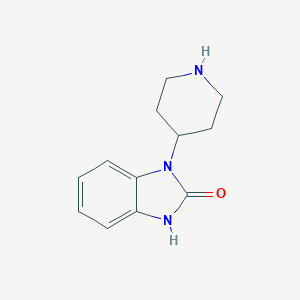
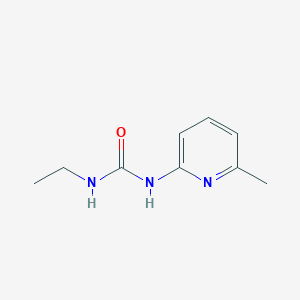
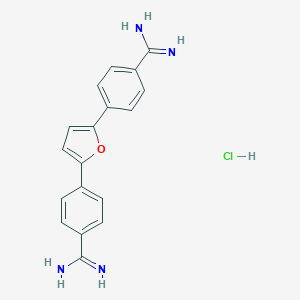
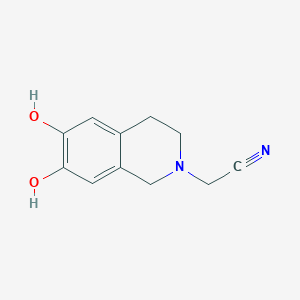
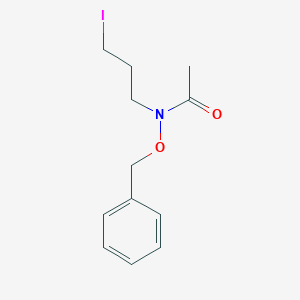
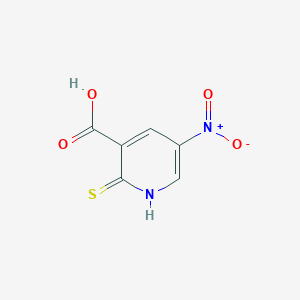
![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)
